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Compound of Interest

Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the off-target effects of C75, a well-known fatty acid synthase (FASN)

inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of C75?

A1: The primary on-target effect of C75 is the inhibition of fatty acid synthase (FASN), a key

enzyme in de novo fatty acid synthesis. This inhibition leads to a depletion of fatty acids, which

can induce apoptosis in cancer cells that are highly dependent on this pathway for proliferation

and survival.

Q2: What are the main known off-target effects of C75?

A2: The most significant off-target effects of C75 reported in cellular assays include:

Inhibition of Carnitine Palmitoyltransferase 1 (CPT1): C75 can be intracellularly converted to

C75-CoA, which is a potent inhibitor of CPT1, the rate-limiting enzyme in fatty acid oxidation.

[1] This can lead to a decrease in food intake and body weight, an effect that is independent

of FASN inhibition.
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Mitochondrial Dysfunction: C75 has been shown to impair mitochondrial function, which can

result in increased production of reactive oxygen species (ROS) and decreased cell viability.

[2] This toxicity is thought to be mediated, at least in part, by the inhibition of human

mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the

mitochondrial fatty acid synthesis (mtFASII) pathway.[2]

Induction of Apoptosis through Off-Target Mechanisms: While apoptosis is an intended

outcome in cancer cells, C75 can induce apoptosis through mechanisms that are

independent of FASN inhibition, likely stemming from its effects on mitochondrial function

and other cellular pathways.

Q3: At what concentrations are off-target effects of C75 typically observed?

A3: Off-target effects of C75 can be concentration-dependent. While the IC50 for FASN

inhibition in various cancer cell lines is in the micromolar range (see Table 1), off-target effects

on mitochondrial function and CPT1 can also occur within a similar concentration range,

making it crucial to carefully design experiments to distinguish between on-target and off-target

effects. For instance, C75 has been used at concentrations of 10-60 µg/mL for FASN inhibition

assays and at 25 µM to study its effects on mitochondrial respiration.[3]

Troubleshooting Guides
This section provides solutions to common problems encountered when using C75 in cellular

assays.

Problem 1: Unexpectedly high levels of cell death at low
C75 concentrations.

Possible Cause 1: Off-target mitochondrial toxicity. The observed cell death may be due to

C75-induced mitochondrial dysfunction rather than FASN inhibition, especially if the cell line

is not highly dependent on de novo fatty acid synthesis.

Troubleshooting Strategy 1: Palmitate Rescue Experiment. To determine if the cytotoxicity is

on-target, supplement the cell culture medium with exogenous palmitate. If the cell death is

due to FASN inhibition, the addition of palmitate should rescue the cells. If cell death

persists, it is likely due to off-target effects.
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Troubleshooting Strategy 2: Assess Mitochondrial Health. Measure mitochondrial membrane

potential (e.g., using TMRE or JC-1 staining) and cellular ATP levels. A significant decrease

in these parameters at low C75 concentrations suggests mitochondrial toxicity.

Troubleshooting Strategy 3: Measure Reactive Oxygen Species (ROS). Use a fluorescent

probe like DCFDA to measure intracellular ROS levels. A sharp increase in ROS production

would point towards oxidative stress as a contributor to cell death.

Problem 2: Difficulty in attributing observed phenotypic
changes solely to FASN inhibition.

Possible Cause: Confounding off-target effects on CPT1 and mitochondrial fatty acid

synthesis. C75's inhibition of CPT1 and HsmtKAS can lead to complex metabolic

reprogramming that mimics or masks the effects of FASN inhibition.

Troubleshooting Strategy 1: Use a structurally unrelated FASN inhibitor. Compare the effects

of C75 with another FASN inhibitor that has a different off-target profile. If the phenotype is

consistent between both inhibitors, it is more likely to be an on-target effect.

Troubleshooting Strategy 2: siRNA-mediated FASN knockdown. Use siRNA to specifically

silence the FASN gene. Compare the phenotype of FASN knockdown cells with that of C75-

treated cells. Similar outcomes would support an on-target mechanism for C75.

Troubleshooting Strategy 3: Measure CPT1 activity. Directly assess the effect of your C75

concentration on CPT1 activity in your cellular model to understand the extent of this off-

target inhibition.

Problem 3: Inconsistent results between different cell
lines.

Possible Cause: Varying dependence on de novo fatty acid synthesis and differential

sensitivity to off-target effects. Cell lines have different metabolic dependencies. Some may

rely heavily on FASN for survival, while others may be more susceptible to mitochondrial

toxins.
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Troubleshooting Strategy 1: Characterize the metabolic profile of your cell lines. Assess the

baseline levels of FASN expression and de novo lipogenesis in your cell lines to understand

their dependence on this pathway.

Troubleshooting Strategy 2: Perform dose-response curves for each cell line. Determine the

IC50 for FASN inhibition and cell viability for each cell line to identify their relative

sensitivities to the on-target and off-target effects of C75.

Quantitative Data Summary
Table 1: IC50 Values of C75 for FASN Inhibition in Various Cancer Cell Lines

Cell Line Assay Type IC50 (µM) Reference

PC3 (Prostate

Cancer)
Cell Growth 35 [4]

LNCaP (Prostate

Cancer)
Spheroid Growth 50 [4]

A375 (Melanoma) FASN Inhibition 32.43

Note: A direct side-by-side comparison of IC50 values for C75 against FASN, CPT1, and

HsmtKAS in the same study is not readily available in the reviewed literature. C75 is converted

to C75-CoA in cells, which is a potent inhibitor of CPT1, with IC50 values in a similar range to

the potent CPT1 inhibitor etomoxiryl-CoA.[1]

Experimental Protocols
Palmitate Rescue Assay
Objective: To distinguish between on-target (FASN inhibition) and off-target cytotoxicity of C75.

Methodology:

Seed cells in a 96-well plate at an appropriate density.

Prepare a stock solution of sodium palmitate complexed to bovine serum albumin (BSA).
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Treat cells with a dose range of C75 in the presence or absence of a final concentration of

100 µM palmitate-BSA complex.

Include appropriate vehicle controls (e.g., DMSO for C75 and BSA for palmitate).

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Assess cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet

staining.

Interpretation: If palmitate supplementation significantly rescues the cells from C75-induced

death, the primary mechanism of toxicity at that concentration is likely on-target FASN

inhibition.

Measurement of CPT1-Mediated Respiration
Objective: To assess the off-target effect of C75 on CPT1 activity.

Methodology: This protocol is adapted from established methods for measuring CPT1-

mediated respiration in permeabilized cells using a Seahorse XF Analyzer.[1][5][6][7]

Seed cells in a Seahorse XF cell culture microplate.

Permeabilize the cells using a reagent such as saponin or digitonin to allow direct access of

substrates to the mitochondria.

Inject a long-chain fatty acid substrate (e.g., palmitoyl-CoA) and carnitine to initiate CPT1-

dependent respiration.

Inject C75 at the desired concentration and monitor the oxygen consumption rate (OCR).

As a positive control for CPT1 inhibition, use a known CPT1 inhibitor like etomoxir.

Interpretation: A decrease in OCR following the addition of C75 indicates inhibition of CPT1-

mediated fatty acid oxidation.
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Detection of Intracellular Reactive Oxygen Species
(ROS)
Objective: To measure the C75-induced oxidative stress.

Methodology:

Seed cells in a 96-well plate or on coverslips.

Treat cells with C75 at various concentrations and for different durations.

Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.

Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-

dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's

instructions.

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence

microscope.

Interpretation: An increase in fluorescence intensity in C75-treated cells compared to the

control indicates an increase in intracellular ROS levels.
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Caption: On-target effect of C75 via FASN inhibition.
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Caption: Major off-target pathways of C75.
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Caption: Troubleshooting workflow for unexpected C75-induced cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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